molecular formula C7H14N2O3 B11743137 (2R)-2-(2-aminobutanamido)propanoic acid

(2R)-2-(2-aminobutanamido)propanoic acid

Cat. No.: B11743137
M. Wt: 174.20 g/mol
InChI Key: CXIYNQMIFYYQJC-CNZKWPKMSA-N
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Description

(2R)-2-(2-aminobutanamido)propanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-aminobutanamido)propanoic acid typically involves the coupling of an appropriate amine with a protected amino acid derivative. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., DCC) in the presence of a base like N-methylmorpholine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent racemization.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using specific aminoacylase enzymes that can selectively hydrolyze the desired stereoisomer from a racemic mixture. This method is advantageous due to its high selectivity and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-aminobutanamido)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-2-(2-aminobutanamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and as a chiral intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of (2R)-2-(2-aminobutanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-aminobutanamido)propanoic acid: The enantiomer of the compound with different stereochemistry.

    (2R)-2-(2-aminopentanamido)propanoic acid: A similar compound with an extended carbon chain.

    (2R)-2-(2-aminobutanamido)butanoic acid: A compound with a different backbone structure.

Uniqueness

(2R)-2-(2-aminobutanamido)propanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs. This uniqueness makes it valuable in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

(2R)-2-(2-aminobutanoylamino)propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-3-5(8)6(10)9-4(2)7(11)12/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5?/m1/s1

InChI Key

CXIYNQMIFYYQJC-CNZKWPKMSA-N

Isomeric SMILES

CCC(C(=O)N[C@H](C)C(=O)O)N

Canonical SMILES

CCC(C(=O)NC(C)C(=O)O)N

Origin of Product

United States

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